2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the acetamido group: This step involves the acylation of the pyridazine ring with acetic anhydride or acetyl chloride.
Attachment of the phenyl groups: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, pyridazine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These include compounds like pyridazine-3,6-dione and its analogs.
Acetamido derivatives: Compounds such as N-acetyl-4-aminophenol (paracetamol).
Uniqueness
The uniqueness of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H22N4O3/c1-3-16-9-11-18(12-10-16)24-21(28)14-26-22(29)20(23-15(2)27)13-19(25-26)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
MBHKVSCLZPGEES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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